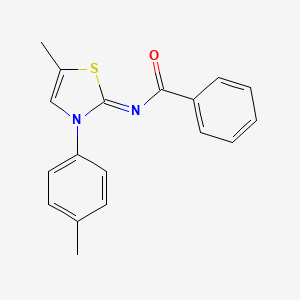
4H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazole-5-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles or the oxidative condensation of ketones and amidines. One common method includes the reaction of glyoxal with ammonia, followed by cyclization to form the imidazole ring . Another approach involves the use of molecular oxygen to oxidize α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as nickel or copper can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, diketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4H-Imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4H-imidazole-5-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a ligand for metal ions, facilitating enzyme catalysis and other biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its activity .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Benzimidazole: A fused ring derivative with significant pharmacological activities.
Thiazole: Another heterocyclic compound with similar structural features but different chemical properties.
Uniqueness: 4H-Imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
112.09 g/mol |
IUPAC Name |
4H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h2H,1H2,(H,7,8) |
InChI Key |
BEDVNJSKNARZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


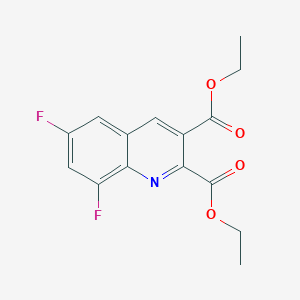

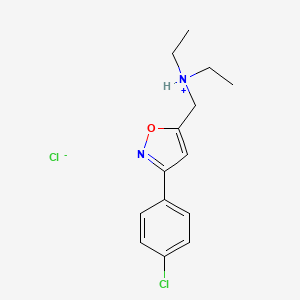

![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
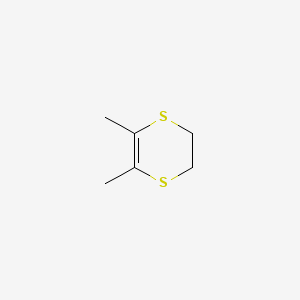
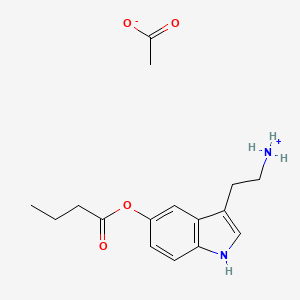
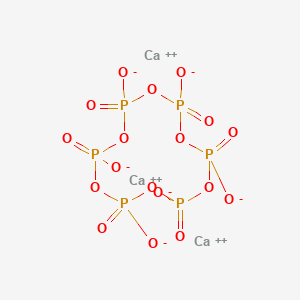
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)

![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)

